

Comprehensive Technical Guide: MET Exon 14 Skipping Mutation in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Capmatinib Hydrochloride

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Introduction and Molecular Biology

MET exon 14 skipping (METex14) represents a significant oncogenic driver in 3-5% of **non-small cell lung cancer (NSCLC)** cases, with particular prevalence in **sarcomatoid carcinoma (13%)** and adenosquamous subtypes [1] [2] [3]. This mutation encompasses diverse genomic alterations—including point mutations, insertions, deletions, and complex indels—that converge on the disruption of MET exon 14 splicing, ultimately resulting in a truncated MET receptor with enhanced oncogenic potential [2] [3].

The molecular consequence of METex14 is the **deletion of the juxtamembrane domain** containing critical regulatory elements: (1) **Y1003**, the binding site for E3 ubiquitin ligase CBL, and (2) **S985**, a protein kinase C phosphorylation site that negatively regulates MET kinase activity [1] [2] [3]. Loss of these domains impairs receptor ubiquitination and degradation, leading to **prolonged MET signaling** and sustained activation of downstream oncogenic pathways despite maintaining ligand dependency [4] [2].

Table 1: Key Molecular Characteristics of METex14 in NSCLC

Characteristic	Details	Clinical/Therapeutic Implications
Incidence	3-5% of NSCLC (up to 13% in sarcomatoid carcinoma) [1] [2] [3]	Screening recommended in all advanced NSCLC

Characteristic	Details	Clinical/Therapeutic Implications
Mutation Types	Point mutations, indels affecting splice donor/acceptor sites, polypyrimidine tract [1] [3]	Requires comprehensive detection methods
Regulatory Domain Loss	Y1003 (CBL binding), S985 (PKC phosphorylation site) [1] [2] [3]	Impaired degradation and enhanced signaling
Ligand Dependency	Maintains HGF dependence for activation [4]	Microenvironment influences tumor behavior
Common Co-alterations	TP53 (24-43%), PIK3CA (9%), CDKN2A/B loss (20-26%), MET amplification (11%) [5] [1]	Potential resistance mechanisms

Detection Methodologies and Technical Approaches

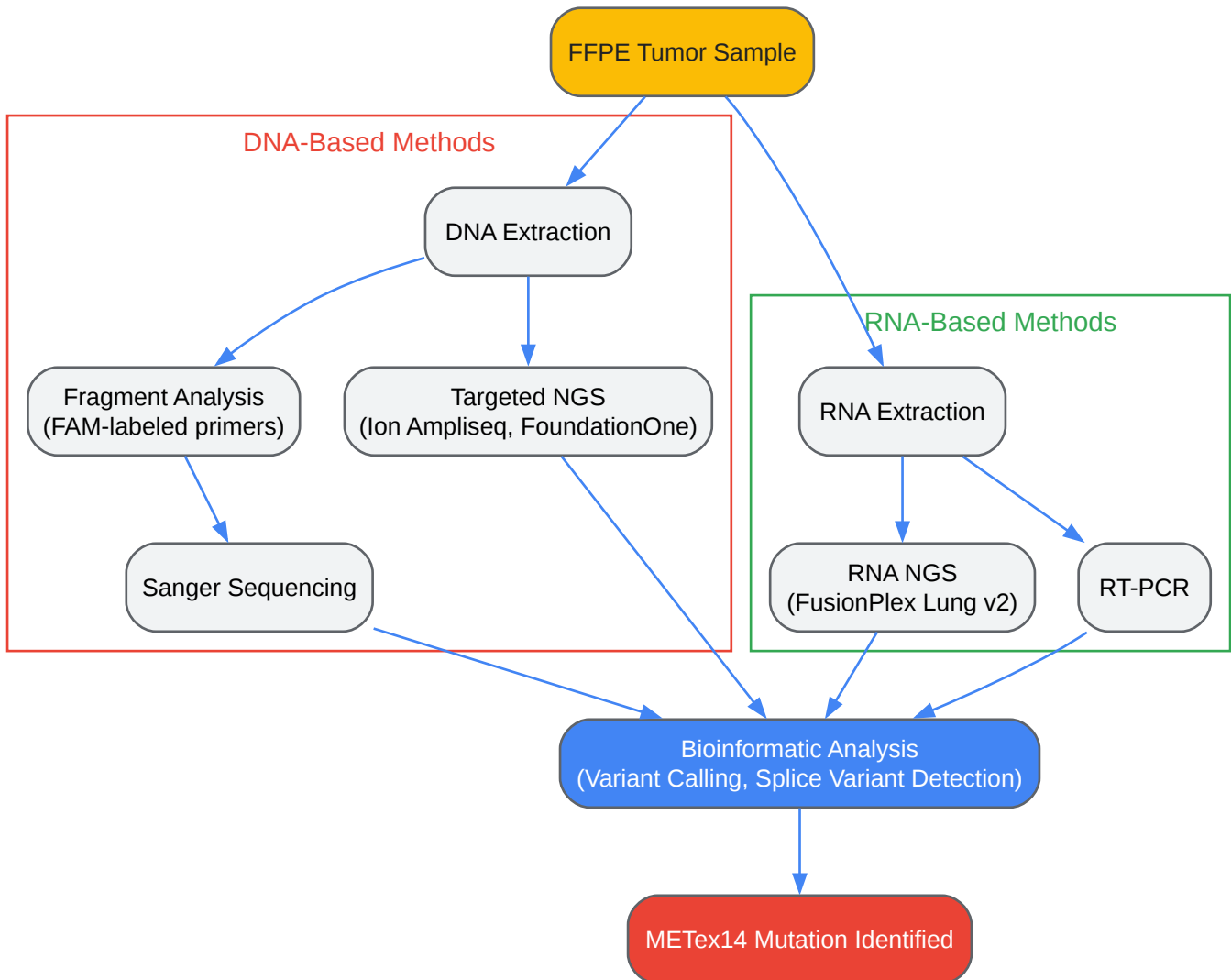
DNA-Based NGS Approaches

DNA-based next-generation sequencing panels target MET exon 14 sequences and flanking intronic regions to identify mutations affecting splice donor (intron 14) and acceptor (intron 13) sites [5] [1]. While comprehensive for point mutations and small indels, these methods can **miss approximately 25% of METex14 variants**, particularly large deletions where primers localize within deleted regions [5]. Both **amplicon-based** and **hybrid capture-based** NGS approaches are employed, with the latter demonstrating superior sensitivity for detecting larger structural variants [3].

RNA-Based NGS and Complementary Techniques

RNA-based NGS directly detects the aberrant splicing event by identifying transcripts lacking exon 14, demonstrating **higher sensitivity (4.2% vs. 1.3% detection rate)** compared to DNA sequencing [2]. This approach captures the functional consequence of diverse genomic alterations at the transcript level.

Fragment analysis provides an orthogonal detection method, using FAM-labeled primers to amplify intronic sequences flanking MET exon 14, with aberrant fragment sizes indicating deletions or insertions that require subsequent Sanger sequencing characterization [5].



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Figure 1: Comprehensive METex14 Detection Workflow combining DNA and RNA-based methods [5] [2]

Detailed Fragment Analysis Protocol

The fragment analysis protocol enables detection of large deletions that may be missed by standard NGS [5]:

- **Primer Design:** FAM-labeled primers flank MET exon 14 boundaries

- 5' boundary: EX14_5F fam-CGTCGATTCTTGTGTGCTGT / EX14_5R CGGGCACTTACAAGCCTATC
- 3' boundary: EX14_3F fam-GGCTTGTAAGTGCCCGAAGT / EX14_3R CAACAATGTCACAACCCACTG
- **PCR Amplification:** HotStar Taq DNA polymerase with 35 cycles (95°C 30s, 58°C 30s, 72°C 45s)
- **Fragment Separation:** 3730xl DNA Analyzer with GeneScan 400HD ROX size standard
- **Data Analysis:** GeneMapper software with expected fragments of 198bp (5') and 148bp (3')
- **Limit of Detection:** 10% variant allele frequency [5]

Table 2: Comparison of METex14 Detection Methodologies

Method	Principle	Advantages	Limitations	Sensitivity
DNA-Based NGS	Targets genomic regions flanking MET exon 14 [5] [1]	Detects specific mutation types; identifies co-occurring genomic alterations [5]	Misses large deletions; may not predict functional splicing outcome [5]	~75% detection rate for METex14 variants [5]
RNA-Based NGS	Direct detection of exon 14 skipped transcripts [5] [2]	Functional readout; captures diverse mutation types converging on same splice defect [2]	RNA quality requirements; more complex workflow [5]	4.2% detection rate in NSCLC (vs 1.3% for DNA) [2]
Fragment Analysis	PCR fragment size deviation indicates indels [5]	Detects large deletions; orthogonal validation method [5]	Requires Sanger sequencing for characterization; semi-quantitative [5]	10% limit of detection [5]
IHC	MET protein overexpression [2]	Rapid; widely available; semi-quantitative [2]	Does not distinguish METex14 from other MET alterations [2]	Variable; used for initial screening [2]

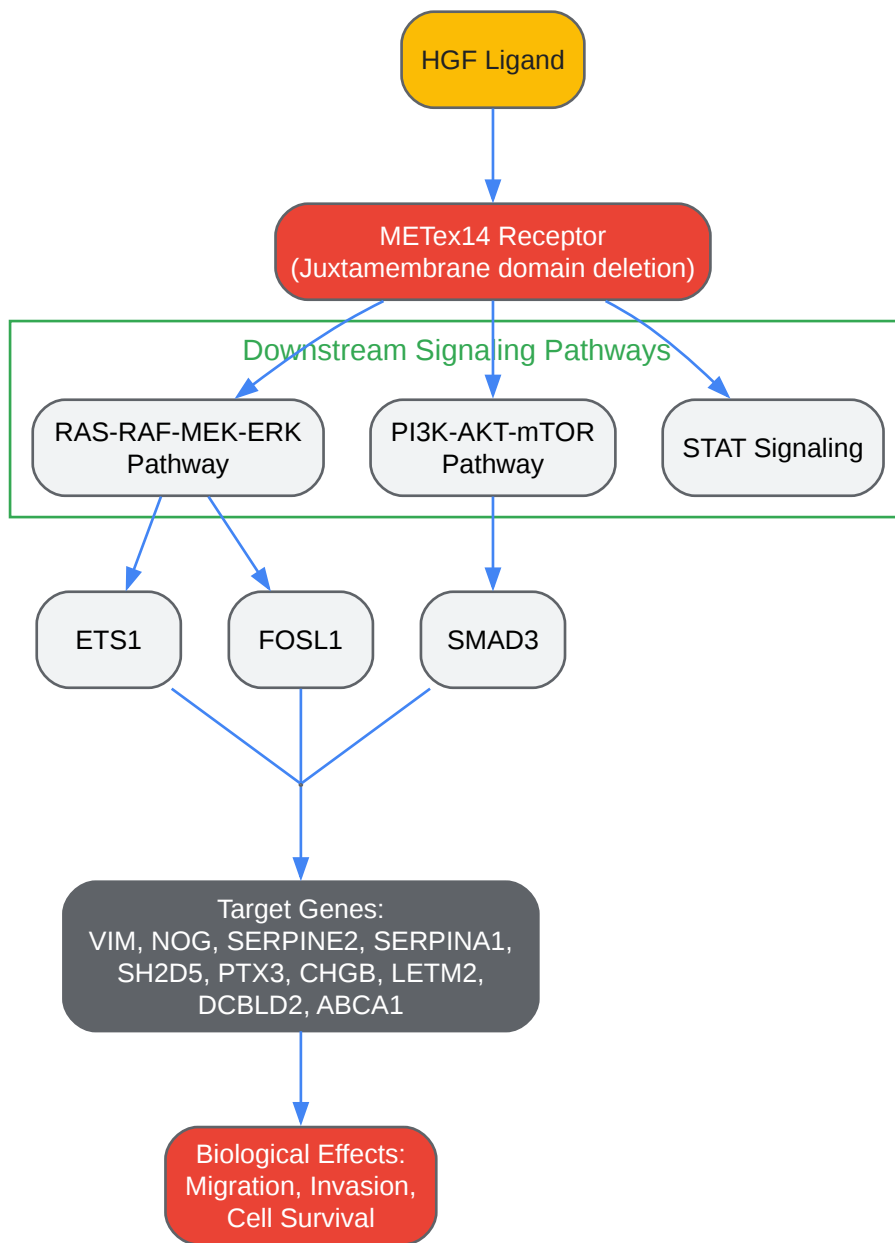
Signaling Pathways and Transcriptional Networks

METex14 activates **canonical downstream signaling pathways** including **RAS-RAF-MEK-ERK** and **PI3K-AKT-mTOR** through phosphorylation of Y1234/Y1235 in the activation loop and Y1349/Y1356 in

the docking domain [1] [3]. Recent research has revealed that METex14 exhibits distinct signaling properties compared to wild-type MET, including **enhanced and sustained pathway activation** and **ligand-dependent signaling amplification** [4].

A comprehensive transcriptomic analysis of METex14 signaling identified a **core regulatory network** of influential transcription factors including **ETS1, FOSL1, and SMAD3** that coordinate the expression of genes driving migration and invasion [4]. This network was constructed using:

- **Transcriptomic Data:** 206 lung cancer cell lines from Cancer Cell Line Encyclopedia
- **Network Modeling:** CoRegNet algorithm identifying 502 key regulators of 4,143 target genes
- **Validation:** siRNA silencing confirmed regulatory relationships between ETS1/FOSL1/SMAD3 and target genes (VIM, NOG, SERPINE2, etc.) [4]



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Figure 2: METex14 Signaling Pathways and Transcriptional Network [1] [4]

Molecular Heterogeneity and Subtyping

Recent comprehensive transcriptomic profiling has revealed significant heterogeneity in METex14 NSCLC, enabling classification into **four distinct molecular subtypes** with unique biological characteristics and clinical outcomes [6]:

- **MET-Driven Subtype:** Characterized by highest MET variant allele frequency, MET overexpression, enrichment of cell cycle and DNA replication pathways, immunosuppressive microenvironment with Treg infiltration and cancer-associated fibroblasts. Associated with **worst prognosis** but potentially better response to MET inhibitors [6].
- **Immune-Activated Subtype:** Features enriched immune-related pathways (MHC class II, innate/adaptive immunity), tertiary lymphoid structures, spatial co-option of PD-L1+ cancer cells and GZMK+ CD8+ T cells. Demonstrates **most favorable long-term survival** (100% 3-year DFS) [6].
- **FGFR-Activated Subtype:** Defined by FGFR pathway enrichment and FGFR2 overexpression, suggesting potential for combination targeted therapies [6].
- **Bypass-Activated Subtype:** Displays activation of multiple alternative signaling pathways (NOTCH, FGFR, PI3K-AKT, ERBB2), potentially contributing to innate resistance mechanisms [6].

Therapeutic Approaches and Clinical Outcomes

MET Tyrosine Kinase Inhibitors

MET-TKIs are categorized into three classes based on their binding mechanisms and specificity [2]:

Type I MET-TKIs (ATP-competitive) are further subdivided into:

- **Type Ia** (Crizotinib): Multi-targeted inhibitor with activity against MET, ALK, ROS1
- **Type Ib** (Capmatinib, Tepotinib): Highly selective MET inhibitors with reduced off-target effects

Type II MET-TKIs (Cabozantinib, Merestinib): Target alternative conformation of MET kinase domain with multi-kinase inhibitory activity.

Type III MET-TKIs (Tivantinib): Non-ATP competitive inhibitors currently in clinical development.

Table 3: Clinical Efficacy of MET-TKIs in METex14 NSCLC

MET-TKI	Class	Trial	Sample Size	ORR	Median PFS	Common Adverse Events
Crizotinib	Type Ia	PROFILE 1001 [2]	65	32%	7.3 months	Edema (51%), visual impairment (45%), nausea (41%)
Crizotinib	Type Ia	AcSe [2]	25	12% (40% at 2 cycles)	3.6 months	Similar to above
Capmatinib	Type Ib	GEOMETRY-mono [2]	NA	NA	NA	Under investigation
Tepotinib	Type Ib	VISION [3]	NA	NA	NA	Under investigation
Cabozantinib	Type II	Case series [3]	Limited	Stable disease reported	NA	Typical TKI profile

Immunotherapy and Novel Combinations

METex14 NSCLC demonstrates **high PD-L1 expression (>50%) in 41-67%** of cases, creating a potential rationale for immune checkpoint inhibitors [5] [1]. However, clinical outcomes with single-agent ICI have been variable, with reported **ORR of 30%** and **median PFS of 4 months** [5]. Response to immunotherapy does not appear to correlate strongly with PD-L1 status, though **smokers demonstrate better responses** to ICIs [5].

The heterogeneity in ICI response aligns with molecular subtyping, where **Immune-Activated subtype** shows features associated with ICI sensitivity (TLS, CD8+ T cells, PD-L1 spatial co-option), while **MET-Driven subtype** exhibits an immunosuppressive microenvironment potentially resistant to ICIs [6].

Novel therapeutic strategies emerging from basic research include **MEK inhibitor combinations** (Trametinib + Capmatinib) that demonstrate synergistic inhibition of the RAS-ERK pathway and downstream transcriptional effectors in METex14 models [4].

Future Directions and Research Applications

The heterogeneity of METex14 NSCLC necessitates **molecular subtype-guided therapeutic strategies**. For drug development, several key areas emerge:

- **Biomarker Development:** Subtype-specific classifiers for patient stratification [6]
- **Combination Therapies:** MET-TKIs with MEK inhibitors or immunotherapy based on subtype [4] [6]
- **Novel Target Identification:** FGFR2 in FGFR-Activated subtype; NOTCH pathway in Bypass-Activated subtype [6]
- **Ligand-Targeted Approaches:** HGF-MET axis disruption given maintained ligand dependency [4]

For preclinical modeling, the **transcriptional network mapping approach** using CoRegNet provides a framework for identifying master regulators in other oncogene-addicted cancers, potentially revealing new therapeutic targets and combination strategies beyond direct kinase inhibition [4].

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To cite this document: Smolecule. [Comprehensive Technical Guide: MET Exon 14 Skipping Mutation in NSCLC]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b9103187#met-exon-14-skipping-mutation-nsclc>]

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